6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine
Overview
Description
6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure where two rings are connected through a single atom. The presence of both oxygen and nitrogen atoms in the spiro ring system makes this compound particularly interesting for various chemical and biological applications.
Scientific Research Applications
6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Safety and Hazards
The safety information for “6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
The synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring . The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine involves its interaction with specific molecular targets and pathways. The presence of the amine group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The spirocyclic structure may also play a role in its biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine can be compared with other similar compounds, such as:
- Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate
- Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
- 2-Oxa-6-azaspiro[3.3]heptane
These compounds share the spirocyclic structure but differ in their functional groups and overall molecular composition. The uniqueness of this compound lies in its specific combination of benzyl, oxa, and azaspiro groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-benzyl-2-oxa-7-azaspiro[3.4]octan-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-12-7-15(8-13(12)9-16-10-13)6-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMKHEIMRUSUMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CN1CC3=CC=CC=C3)COC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744260 | |
Record name | 6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219869-44-0 | |
Record name | 6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50744260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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